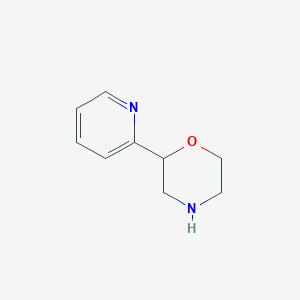

2-(Pyridin-2-yl)morpholine

Description

BenchChem offers high-quality 2-(Pyridin-2-yl)morpholine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Pyridin-2-yl)morpholine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-pyridin-2-ylmorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c1-2-4-11-8(3-1)9-7-10-5-6-12-9/h1-4,9-10H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJJYSUQONMBDJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20598292 | |

| Record name | 2-(Pyridin-2-yl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20598292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1018656-53-5 | |

| Record name | 2-(Pyridin-2-yl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20598292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(pyridin-2-yl)morpholine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-(pyridin-2-yl)morpholine and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-(pyridin-2-yl)morpholine scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug discovery, owing to its presence in a range of biologically active compounds. This technical guide provides a comprehensive overview of the core synthetic strategies for the preparation of 2-(pyridin-2-yl)morpholine and its derivatives. The narrative delves into the causality behind experimental choices, offering field-proven insights into various synthetic pathways. Key methodologies discussed include strategies commencing from pyridine-based starting materials such as 2-bromopyridine, pyridine-2-carbaldehyde, and 2-vinylpyridine, as well as asymmetric approaches to afford enantiomerically pure products. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the design and synthesis of novel therapeutic agents incorporating the 2-(pyridin-2-yl)morpholine core.

Introduction: The Significance of the 2-(pyridin-2-yl)morpholine Scaffold

The morpholine ring is a ubiquitous structural element in a vast number of approved drugs and clinical candidates, prized for its favorable physicochemical properties, including metabolic stability and aqueous solubility.[1] When substituted at the 2-position with a pyridine ring, the resulting 2-(pyridin-2-yl)morpholine scaffold combines the advantageous features of both heterocyclic systems. This unique combination often imparts desirable pharmacokinetic and pharmacodynamic properties, making it a compelling target for drug design. Derivatives of this scaffold have shown promise in a variety of therapeutic areas, underscoring the need for robust and versatile synthetic methodologies.

This guide will explore several key synthetic disconnections and pathways for the construction of this important heterocyclic system. We will examine the strategic advantages and challenges associated with each approach, providing detailed experimental insights to aid in the practical application of these methods.

Retrosynthetic Analysis: Key Disconnections for Synthesis

A logical approach to the synthesis of 2-(pyridin-2-yl)morpholine begins with a retrosynthetic analysis to identify key bond disconnections and strategic intermediates.

Figure 1: Retrosynthetic analysis of 2-(pyridin-2-yl)morpholine.

This analysis highlights three primary strategies:

-

Strategy A: Intramolecular Cyclization: Formation of the morpholine ring through the cyclization of an acyclic precursor, typically an N-(2-hydroxyethyl)amino alcohol derivative of pyridine.

-

Strategy B: Asymmetric Hydrogenation: Construction of the chiral center via asymmetric hydrogenation of a 2-(pyridin-2-yl)dehydromorpholine intermediate.

-

Strategy C: Morpholin-3-one Reduction: Synthesis of a 2-(pyridin-2-yl)morpholin-3-one intermediate followed by reduction of the amide functionality.

Synthetic Strategies and Methodologies

This section provides a detailed examination of the synthetic routes derived from the retrosynthetic analysis, complete with experimental considerations and protocols.

Strategy A: Intramolecular Cyclization Routes

The intramolecular cyclization of a suitable acyclic precursor is a fundamental and widely employed strategy for the synthesis of morpholines. The success of this approach hinges on the efficient preparation of the key acyclic intermediate.

Pyridine-2-carbaldehyde is a readily available and versatile starting material for this approach. The synthesis involves an initial reductive amination with an ethanolamine derivative, followed by cyclization.

Workflow for Synthesis from Pyridine-2-carbaldehyde:

Figure 2: Synthetic workflow starting from pyridine-2-carbaldehyde.

Experimental Protocol: Synthesis of N-Boc-2-(pyridin-2-yl)morpholine

Step 1: N-Protection of Ethanolamine

To a solution of ethanolamine (1.0 equiv) in a suitable solvent such as dichloromethane (DCM), add di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv) and triethylamine (TEA, 1.2 equiv). Stir the reaction mixture at room temperature for 2-4 hours. After completion, the reaction is quenched with water, and the organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield N-Boc-ethanolamine.[2]

Step 2: Reductive Amination

To a solution of pyridine-2-carbaldehyde (1.0 equiv) and N-Boc-ethanolamine (1.1 equiv) in a solvent like methanol or 1,2-dichloroethane, add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction is then quenched with saturated aqueous sodium bicarbonate solution and extracted with an organic solvent. The combined organic layers are dried and concentrated to give the crude N-Boc-N-(2-hydroxyethyl)-1-(pyridin-2-yl)methanamine, which can be purified by column chromatography.

Step 3: Intramolecular Cyclization

The cyclization of the amino alcohol can be achieved via several methods. A common approach is a Mitsunobu reaction. To a solution of the amino alcohol (1.0 equiv) and triphenylphosphine (PPh₃, 1.5 equiv) in anhydrous tetrahydrofuran (THF) at 0 °C, add diisopropyl azodicarboxylate (DIAD, 1.5 equiv) dropwise. The reaction is stirred at room temperature for 12-18 hours. The solvent is then removed under reduced pressure, and the residue is purified by flash chromatography to afford N-Boc-2-(pyridin-2-yl)morpholine.

Step 4: Deprotection

The N-Boc protecting group can be removed under acidic conditions.[3] Dissolve the N-Boc-2-(pyridin-2-yl)morpholine in a solvent such as DCM or dioxane and treat with an excess of trifluoroacetic acid (TFA) or a solution of HCl in dioxane. Stir the mixture at room temperature for 1-4 hours. The solvent and excess acid are removed under reduced pressure to yield the desired 2-(pyridin-2-yl)morpholine, often as a salt which can be neutralized if necessary.[4][5]

2-Vinylpyridine serves as an excellent Michael acceptor, allowing for the conjugate addition of an N-protected ethanolamine to form the acyclic precursor for cyclization.[6]

Workflow for Synthesis from 2-Vinylpyridine:

Figure 3: Synthetic workflow starting from 2-vinylpyridine.

Experimental Protocol: Synthesis via Michael Addition

Step 1: Michael Addition

To a solution of N-Boc-ethanolamine (1.0 equiv) in a suitable solvent like THF, add a strong base such as sodium hydride (NaH, 1.1 equiv) at 0 °C to generate the alkoxide. After stirring for 30 minutes, add 2-vinylpyridine (1.2 equiv) and allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction is then carefully quenched with water and extracted with an organic solvent. The organic layer is dried and concentrated to give the crude adduct, which is purified by chromatography.

Step 2 & 3: Cyclization and Deprotection

The subsequent cyclization and deprotection steps can be carried out as described in section 3.1.1.

Strategy B: Asymmetric Hydrogenation of Dehydromorpholines

For the synthesis of enantiomerically pure 2-(pyridin-2-yl)morpholine, a powerful strategy involves the asymmetric hydrogenation of a prochiral dehydromorpholine precursor. This approach can provide high enantioselectivity in a single step.[1][7][8][9][10]

Workflow for Asymmetric Hydrogenation:

Figure 4: Asymmetric synthesis via hydrogenation of a dehydromorpholine.

Experimental Protocol: Asymmetric Synthesis

Step 1: Synthesis of the Dehydromorpholine Precursor

The synthesis of the N-protected 2-(pyridin-2-yl)dehydromorpholine can be achieved through various condensation and cyclization strategies. A plausible route involves the reaction of a pyridine-containing β-ketoester or β-ketonitrile with an N-protected ethanolamine, followed by dehydration.

Step 2: Asymmetric Hydrogenation

The N-protected 2-(pyridin-2-yl)dehydromorpholine (1.0 equiv) is dissolved in a suitable solvent (e.g., methanol, dichloromethane) in a high-pressure reactor. A chiral catalyst, such as a rhodium or ruthenium complex with a chiral bisphosphine ligand (e.g., (R)-BINAP, (R,R)-DuPhos), is added (typically 0.1-1 mol%). The reactor is then pressurized with hydrogen gas (10-50 atm) and stirred at room temperature or slightly elevated temperature for 12-48 hours. Upon completion, the solvent is removed, and the product is purified by chromatography to yield the enantiomerically enriched N-protected 2-(pyridin-2-yl)morpholine.

Step 3: Deprotection

The final deprotection step is carried out as described in section 3.1.1.

Strategy C: Morpholin-3-one Reduction

This strategy involves the initial construction of a 2-(pyridin-2-yl)morpholin-3-one, which is then reduced to the desired morpholine. This approach can be advantageous as the morpholin-3-one intermediate is often crystalline and easier to purify.

Workflow for Morpholin-3-one Reduction:

Figure 5: Synthesis via reduction of a morpholin-3-one intermediate.

Experimental Protocol: Synthesis via Morpholin-3-one

Step 1: Synthesis of N-Protected 2-(pyridin-2-yl)morpholin-3-one

The key intermediate can be synthesized via a palladium-catalyzed C-N cross-coupling reaction (e.g., Buchwald-Hartwig amination) between 2-bromopyridine and an N-protected morpholin-3-one. To a solution of 2-bromopyridine (1.0 equiv), N-protected morpholin-3-one (1.2 equiv), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and a suitable ligand (e.g., Xantphos, 4-10 mol%) in an anhydrous solvent like toluene or dioxane, add a base such as sodium tert-butoxide (NaOtBu, 1.5 equiv). The reaction mixture is heated under an inert atmosphere (e.g., argon or nitrogen) at 80-110 °C for 12-24 hours. After cooling, the reaction is quenched, extracted, and the crude product is purified by chromatography.

Step 2: Reduction of the Morpholin-3-one

The amide functionality of the morpholin-3-one is reduced using a powerful reducing agent. To a solution of the N-protected 2-(pyridin-2-yl)morpholin-3-one (1.0 equiv) in anhydrous THF at 0 °C, add lithium aluminum hydride (LiAlH₄, 2-3 equiv) or a borane-THF complex (BH₃·THF, 2-3 equiv) portion-wise. The reaction is then stirred at room temperature or refluxed for 4-12 hours. After completion, the reaction is carefully quenched by the sequential addition of water, aqueous NaOH, and then more water. The resulting solid is filtered off, and the filtrate is extracted with an organic solvent. The combined organic layers are dried and concentrated to give the N-protected 2-(pyridin-2-yl)morpholine.

Step 3: Deprotection

The final deprotection is performed as described in section 3.1.1.

Data Summary and Comparison of Routes

| Synthetic Strategy | Starting Materials | Key Steps | Advantages | Challenges |

| A1: From Pyridine-2-carbaldehyde | Pyridine-2-carbaldehyde, Ethanolamine | Reductive amination, Intramolecular cyclization | Readily available starting materials, Versatile | Multiple steps, Potential for side reactions in cyclization |

| A2: From 2-Vinylpyridine | 2-Vinylpyridine, Ethanolamine | Michael addition, Intramolecular cyclization | Good for forming the C-N bond | Handling of potentially polymerizable 2-vinylpyridine |

| B: Asymmetric Hydrogenation | Pyridine-containing β-ketoester/nitrile, Ethanolamine | Dehydromorpholine formation, Asymmetric hydrogenation | High enantioselectivity in a single step, Atom economical | Synthesis of the dehydromorpholine precursor can be challenging |

| C: Morpholin-3-one Reduction | 2-Bromopyridine, Morpholin-3-one | C-N coupling, Amide reduction | Intermediates are often crystalline and easy to purify | Requires a strong reducing agent, C-N coupling can be challenging |

Conclusion and Future Perspectives

The synthesis of 2-(pyridin-2-yl)morpholine and its derivatives can be accomplished through several strategic pathways, each with its own set of advantages and challenges. The choice of a particular route will depend on factors such as the availability of starting materials, the desired scale of the synthesis, and the requirement for stereochemical control.

The intramolecular cyclization approaches offer flexibility and utilize readily accessible starting materials. For the synthesis of enantiomerically pure compounds, the asymmetric hydrogenation of a dehydromorpholine intermediate stands out as a highly efficient and elegant method. The morpholin-3-one reduction pathway provides a solid alternative, particularly when purification of intermediates is a concern.

Future research in this area will likely focus on the development of more convergent and atom-economical synthetic routes. The discovery of novel catalytic systems for the direct and enantioselective synthesis of 2-(pyridin-2-yl)morpholine from simple precursors remains a significant goal. As the demand for novel and effective therapeutic agents continues to grow, the development of innovative and efficient methods for the synthesis of this important scaffold will be of paramount importance to the drug discovery community.

References

-

Li, M., Zhang, J., Zou, Y., Zhou, F., Zhang, Z., & Zhang, W. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 12(43), 14495–14500. [Link]

-

Grygorenko, O. O., Radchenko, D. S., & Volochnyuk, D. M. (2013). Morpholines. Synthesis and Biological Activity. Chemistry of Heterocyclic Compounds, 49(6), 787–813. [Link]

-

Li, M., Zhang, J., Zou, Y., Zhou, F., Zhang, Z., & Zhang, W. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science. [Link]

-

Li, M., Zhang, J., Zou, Y., Zhou, F., Zhang, Z., & Zhang, W. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. RSC Publications. [Link]

-

Li, M., et al. (2021). Asymmetric Hydrogenation for the Synthesis of 2-Substituted Chiral Morpholines. ResearchGate. [Link]

-

Ley, S. V., & Leach, A. G. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link]

-

Wuts, P. G. M. (n.d.). Deprotection of N-Boc Groups under Continuous-Flow High-Temperature Conditions. wuts.net. [Link]

-

Chen, Y., et al. (n.d.). A convenient way for the synthesis of mono N-alkylated ethanolamine. ChemRxiv. [Link]

-

Fisher Scientific. (n.d.). Amine Protection / Deprotection. Fisher Scientific. [Link]

-

Guchhait, S. K., & Chaudhary, P. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(39), 23225–23230. [Link]

-

Guchhait, S. K., & Chaudhary, P. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Center for Biotechnology Information. [Link]

- Reddy, P. (2009). Deprotection of synthetic oligonucleotides using aqueous ethanolamine.

-

Gibson, M. I., et al. (2015). Rational, yet simple, design and synthesis of an antifreeze-protein inspired polymer for cellular cryopreservation. The Royal Society of Chemistry. [Link]

-

Wikipedia. (n.d.). 2-Vinylpyridine. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. wjpsonline.com [wjpsonline.com]

- 3. 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. WO1998022459A1 - Pyridin-2-yl-methylamine derivatives, method of preparing and application as medicine - Google Patents [patents.google.com]

- 5. An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. morpholin-3-one synthesis - chemicalbook [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of 2-(pyridin-2-yl)morpholine

This guide provides a comprehensive overview of the essential physicochemical properties of 2-(pyridin-2-yl)morpholine, a heterocyclic compound of interest to researchers in drug discovery and development. Understanding these fundamental characteristics is paramount for predicting a molecule's pharmacokinetic and pharmacodynamic behavior. This document will not only present available predicted data but will also delve into the experimental methodologies required for their precise determination, offering a practical framework for laboratory investigation.

Introduction: The Significance of Physicochemical Profiling

In the realm of medicinal chemistry, the journey of a potential drug candidate from a laboratory curiosity to a therapeutic agent is profoundly influenced by its physicochemical properties. These characteristics, including acid-base dissociation constant (pKa), lipophilicity (logP), solubility, and thermal stability, govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. 2-(pyridin-2-yl)morpholine, with its pyridine and morpholine moieties, presents an interesting scaffold with potential for diverse biological activities. The morpholine ring is a common feature in many approved drugs, often enhancing solubility and metabolic stability, while the pyridine ring can participate in crucial hydrogen bonding interactions with biological targets.[1][2][3] A thorough understanding of the physicochemical properties of this compound is therefore a critical first step in its evaluation as a potential therapeutic agent.

Chemical Structure and Identifiers

-

Chemical Name: 2-(pyridin-2-yl)morpholine

-

Molecular Formula: C₉H₁₂N₂O[4]

-

Molecular Weight: 164.20 g/mol [5]

-

CAS Number: 1018656-53-5[6]

-

Canonical SMILES: C1COC(CN1)C2=CC=CC=N2[4]

-

InChI Key: FJJYSUQONMBDJJ-UHFFFAOYSA-N[4]

Predicted Physicochemical Properties: A Starting Point for Investigation

Direct experimental data for 2-(pyridin-2-yl)morpholine is not extensively available in the public domain. However, computational models provide valuable initial estimates that can guide experimental design. It is crucial to recognize that these are predictions and must be confirmed by empirical data.

| Property | Predicted Value | Source | Notes |

| XlogP | -0.1 | PubChem[4] | XlogP is a widely used atom-based method for calculating logP. |

| logP | 0.9182 | ChemScene[7] | This value is for the constitutional isomer 4-(pyridin-2-yl)morpholine. |

| Boiling Point | 302.9 ± 32.0 °C | ChemicalBook[8] | This is a predicted value for the methylated analog, 2-methyl-2-(pyridin-2-yl)morpholine. |

| Density | 1.052 ± 0.06 g/cm³ | ChemicalBook[8] | This is a predicted value for the methylated analog, 2-methyl-2-(pyridin-2-yl)morpholine. |

| pKa | Not available | Due to the presence of the basic nitrogen atoms in the pyridine and morpholine rings, 2-(pyridin-2-yl)morpholine is expected to have at least two pKa values. The pyridine nitrogen will have a pKa around 5, while the morpholine nitrogen's pKa will likely be around 8-9.[9][10] | |

| Aqueous Solubility | Not available | The presence of both a polar morpholine ring and a heteroaromatic pyridine ring suggests that the molecule will have some degree of aqueous solubility. | |

| Melting Point | Not available | No predicted or experimental data is readily available. |

Experimental Determination of Physicochemical Properties

The following sections provide detailed, field-proven protocols for the experimental determination of the key physicochemical properties of 2-(pyridin-2-yl)morpholine.

Acid-Base Dissociation Constant (pKa)

Expertise & Experience: The pKa is a critical parameter as it dictates the ionization state of a molecule at a given pH. This, in turn, influences its solubility, permeability, and interaction with biological targets. For 2-(pyridin-2-yl)morpholine, we anticipate two pKa values corresponding to the protonation of the pyridine and morpholine nitrogen atoms. Potentiometric titration is the gold standard for pKa determination due to its accuracy and precision.[11][12][13]

Trustworthiness: The self-validating nature of this protocol lies in the analysis of the titration curve. The inflection points on the curve directly correspond to the equivalence points, from which the pKa values are derived. The Henderson-Hasselbalch equation provides the theoretical underpinning for this relationship.

-

Preparation of the Analyte Solution:

-

Accurately weigh approximately 10-20 mg of 2-(pyridin-2-yl)morpholine.

-

Dissolve the compound in a known volume (e.g., 50 mL) of a suitable solvent system. For compounds with good water solubility, deionized water is preferred. If solubility is limited, a co-solvent system (e.g., water-methanol) can be used, but the pKa value will be an apparent pKa (pKaapp) specific to that solvent system.[13]

-

The final concentration of the analyte should be in the range of 1-10 mM.[11]

-

-

Titration Setup:

-

Calibrate a pH meter with at least three standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).[11]

-

Place the analyte solution in a thermostatted vessel maintained at a constant temperature (e.g., 25 °C).

-

Use a magnetic stirrer to ensure continuous mixing.

-

Immerse the calibrated pH electrode and a titrant delivery tube into the solution.

-

-

Titration Procedure:

-

Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) to determine the pKa of the basic groups.

-

Add the titrant in small, precise increments (e.g., 0.05-0.1 mL).

-

Record the pH of the solution after each addition, allowing the reading to stabilize.

-

Continue the titration well past the expected equivalence points.

-

-

Data Analysis:

-

Plot the measured pH values against the volume of titrant added.

-

Determine the equivalence points from the inflection points of the titration curve. This can be done more accurately by plotting the first or second derivative of the curve.

-

The pKa values are determined from the pH at the half-equivalence points. For a diprotic base, the two pKa values can be determined from the pH at the first and second half-equivalence points.[14]

-

Caption: Workflow for pKa determination by potentiometric titration.

Lipophilicity (logP/logD)

Expertise & Experience: Lipophilicity, the measure of a compound's affinity for a lipid-like environment versus an aqueous one, is a cornerstone of drug design. It influences membrane permeability, protein binding, and metabolic clearance. The partition coefficient (logP) describes this for the neutral species, while the distribution coefficient (logD) accounts for both neutral and ionized forms at a specific pH.[15] For an ionizable compound like 2-(pyridin-2-yl)morpholine, determining logD at physiological pH (7.4) is particularly relevant. The shake-flask method is the traditional and most direct method, while reverse-phase HPLC offers a high-throughput alternative.[16][17]

Trustworthiness: The shake-flask method's validity comes from the direct measurement of the analyte's concentration in both phases at equilibrium. For the HPLC method, trustworthiness is established through a robust calibration curve generated with compounds of known logP values.

-

Preparation of Phases:

-

Pre-saturate n-octanol with the aqueous buffer (e.g., phosphate-buffered saline, pH 7.4 for logD determination) and vice versa by shaking them together for at least 24 hours and then allowing the phases to separate.

-

-

Partitioning:

-

Prepare a stock solution of 2-(pyridin-2-yl)morpholine in the pre-saturated aqueous buffer.

-

In a screw-cap vial, combine a known volume of the stock solution with a known volume of pre-saturated n-octanol. The volume ratio can be adjusted depending on the expected logP/logD value.[18]

-

Shake the vial vigorously for a set period (e.g., 1-2 hours) at a constant temperature (e.g., 25 °C) to ensure equilibrium is reached.

-

Centrifuge the vial to ensure complete phase separation.

-

-

Quantification:

-

Carefully withdraw an aliquot from both the aqueous and n-octanol phases.

-

Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC-UV.

-

-

Calculation:

-

The partition coefficient (P) or distribution coefficient (D) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

logP or logD = log₁₀([Compound]ₙ₋ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ)

-

-

System Setup:

-

Use a reverse-phase column (e.g., C18).

-

The mobile phase is typically a mixture of an aqueous buffer and an organic modifier (e.g., methanol or acetonitrile).[19]

-

-

Calibration:

-

Select a set of standard compounds with known logP values that bracket the expected logP of the analyte.

-

Inject each standard and determine its retention time (tᵣ).

-

Calculate the capacity factor (k) for each standard: k = (tᵣ - t₀) / t₀, where t₀ is the void time of the column.

-

Generate a calibration curve by plotting the logP of the standards against their log k values.

-

-

Sample Analysis:

-

Inject the 2-(pyridin-2-yl)morpholine solution and determine its retention time.

-

Calculate the log k for the analyte.

-

-

logP Determination:

-

Interpolate the logP of 2-(pyridin-2-yl)morpholine from the calibration curve using its log k value.

-

Caption: Comparison of shake-flask and HPLC methods for logP determination.

Aqueous Solubility

Expertise & Experience: Aqueous solubility is a critical determinant of a drug's bioavailability. Poor solubility can lead to low absorption and erratic dose-response relationships. The thermodynamic solubility, which represents the true equilibrium solubility, is the most accurate measure.

-

Sample Preparation:

-

Add an excess amount of solid 2-(pyridin-2-yl)morpholine to a known volume of the desired aqueous buffer (e.g., pH 7.4) in a sealed vial.

-

-

Equilibration:

-

Agitate the suspension at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Separation:

-

Separate the undissolved solid from the saturated solution by centrifugation or filtration.

-

-

Quantification:

-

Determine the concentration of the dissolved compound in the clear supernatant or filtrate using a validated analytical method (e.g., HPLC-UV).

-

Thermal Properties

Expertise & Experience: The melting point of a solid provides an indication of its purity and lattice energy. The boiling point is a key characteristic of a liquid. Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are powerful tools for characterizing these properties and assessing thermal stability.

-

Differential Scanning Calorimetry (DSC): This technique measures the difference in heat flow between a sample and a reference as a function of temperature. For a crystalline solid, the melting point is observed as an endothermic peak on the DSC thermogram.

-

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It can be used to determine the boiling point of a liquid (as the temperature of rapid mass loss) and to assess its thermal stability and decomposition profile.[20]

Spectral Characterization: The Fingerprint of the Molecule

While this guide focuses on physicochemical properties, it is essential to have a complete spectral characterization of 2-(pyridin-2-yl)morpholine for structural confirmation and quality control. This includes:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and assess purity.

-

Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

Conclusion

The physicochemical properties of 2-(pyridin-2-yl)morpholine are fundamental to its potential as a drug candidate. This guide has provided a framework for both predicting and experimentally determining these crucial parameters. While computational predictions offer a valuable starting point, the detailed experimental protocols outlined herein for pKa, logP/logD, solubility, and thermal properties provide a robust pathway for researchers to obtain the accurate and reliable data necessary for informed decision-making in the drug discovery and development process.

References

- Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral and ionizable compounds: Methodology evalu

- Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral an. (2017). ScienceDirect.

- Methods for Determination of Lipophilicity. (2022). Encyclopedia.pub.

- Protocol for Determining pKa Using Potentiometric Titration.

- The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots. (n.d.).

- Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral and ionizable compounds: Methodology evaluation. (2017).

- Hydrophobicity parameters determined by reversed-phase liquid chromatography. XV: optimal conditions for prediction of log P(oct) by using RP-HPLC procedures. (n.d.). PubMed.

- assessment of reverse - phase. (n.d.). ECETOC.

- 2-methyl-2-(pyridin-2-yl)morpholine CAS. (n.d.). ChemicalBook.

- Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024). DergiPark.

- A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. (2019). JoVE.

- Interlaboratory study of log P determination by shake-flask and potentiometric methods. (n.d.). Semantic Scholar.

- Potentiometric Determination of pKa of Some Selected Antibiotics in Mixed Solvent Media. (2020).

- Setup and validation of shake-flask procedures for the determination of partition coefficients (logD)

- APPENDIX A: MEASUREMENT OF ACIDITY (pKA). (n.d.). ECETOC.

- LogP/D. (n.d.). Cambridge MedChem Consulting.

- TG and DrTGA curves of morpholine. (n.d.).

- 2-(Pyridin-2-yl)Morpholine. (2022). ChemicalBook.

- Morpholine. (n.d.). RÖMPP.

- 2-(Morpholin-4-yl)-2-(pyrid-3-yl)ethylamine. (n.d.). PubChem.

- 4-(Pyridin-2-yl)morpholine. (n.d.). ChemScene.

- 2-(pyridin-2-yl)morpholine (C9H12N2O). (n.d.). PubChemLite.

- pKa Data Compiled by R. Williams. (n.d.). pKa Values INDEX.

- Morpholine. (n.d.). Common Organic Chemistry.

- 2-amino-6-morpholin-4-ylpyridine-3,5-dicarbonitrile. (2025). ChemSynthesis.

- MORPHOLINE 99%. (n.d.).

- 3-(Pyridin-2-yl)morpholine. (n.d.). PubChem.

- 4-(4-Pyridin-2-ylcyclohex-3-en-1-yl)morpholine. (2026). PubChem.

- Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. (n.d.). MDPI.

- Synthesis and Characterization of Some New Morpholine Derivatives. (2025).

- Morpholine. (n.d.). Wikipedia.

- 4-(Pyridin-2-yl)morpholine. (n.d.). BLD Pharm.

- Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. (n.d.). PMC - NIH.

- Different analytical methods of estimation of morpholine or its derivatives. (n.d.).

- MORPHOLINE. (n.d.).

- 2-(Pyridin-2-yl)ethanol (2-(2-Hydroxyethyl)pyridine). (n.d.). LGC Standards.

- N-(pyridin-2-yl)morpholine-4-carboxamide. (2025). PubChem.

- pKa values bases. (n.d.). Chair of Analytical Chemistry.

- pKa Data Compiled by R. Williams. (2022).

- (PDF) Morpholines. Synthesis and Biological Activity. (2025).

- Welcome To Hyma Synthesis Pvt. Ltd. (n.d.). Hyma Synthesis Pvt. Ltd.

- A review on pharmacological profile of Morpholine derivatives. (2025).

Sources

- 1. mdpi.com [mdpi.com]

- 2. Morpholine - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. PubChemLite - 2-(pyridin-2-yl)morpholine (C9H12N2O) [pubchemlite.lcsb.uni.lu]

- 5. 3-(Pyridin-2-yl)morpholine | C9H12N2O | CID 54247101 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-(Pyridin-2-yl)Morpholine | 1018656-53-5 [chemicalbook.com]

- 7. chemscene.com [chemscene.com]

- 8. 2-methyl-2-(pyridin-2-yl)morpholine CAS#: 1547809-70-0 [chemicalbook.com]

- 9. fm.ehcc.kyoto-u.ac.jp [fm.ehcc.kyoto-u.ac.jp]

- 10. organicchemistrydata.org [organicchemistrydata.org]

- 11. creative-bioarray.com [creative-bioarray.com]

- 12. dergipark.org.tr [dergipark.org.tr]

- 13. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 16. encyclopedia.pub [encyclopedia.pub]

- 17. Hydrophobicity parameters determined by reversed-phase liquid chromatography. XV: optimal conditions for prediction of log P(oct) by using RP-HPLC procedures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral and ionizable compounds: Methodology evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

The Emergence of Pyridinylmorpholines as Precision Anticancer Agents: A Technical Guide

Introduction: The Rationale for Targeting Kinase Pathways in Oncology with Pyridinylmorpholine Scaffolds

The morpholine heterocycle is a cornerstone in medicinal chemistry, prized for its ability to improve the pharmacokinetic profile of bioactive molecules.[1] Its incorporation into novel chemical entities often enhances solubility, metabolic stability, and target engagement.[1] When fused with a pyridine ring, the resulting pyridinylmorpholine scaffold presents a unique opportunity for the design of highly selective and potent kinase inhibitors. This guide delves into the synthesis, biological evaluation, and mechanism of action of novel pyridinylmorpholine compounds, with a particular focus on their activity as inhibitors of the Phosphoinositide 3-kinase (PI3K) signaling pathway, a critical regulator of cell growth and survival that is frequently dysregulated in cancer.[1][2]

Strategic Synthesis of Pyridinylmorpholine Analogs

The synthesis of pyridinylmorpholine-based kinase inhibitors is a multi-step process that allows for the systematic exploration of structure-activity relationships (SAR). A representative synthetic route, adapted from the synthesis of structurally similar dimorpholinopyrimidine derivatives, is outlined below.[2] This approach offers the flexibility to introduce various substituents on the pyridinyl ring, enabling the fine-tuning of the compound's biological activity.

Experimental Protocol: Synthesis of a Model Pyridinylmorpholine Compound

This protocol describes the synthesis of a 2,4-dimorpholinopyrimidine-5-carbonitrile derivative, which serves as a close structural and functional analog to pyridinylmorpholine compounds targeting the PI3K pathway.[2]

Step 1: Synthesis of 2,4,6-trichloropyrimidine-5-carbonitrile (Intermediate 1)

-

To a solution of 2,4,6-trichloropyrimidine-5-carbaldehyde in a suitable solvent, add hydroxylamine hydrochloride.

-

Heat the reaction mixture to reflux to form the oxime intermediate.

-

Treat the intermediate with thionyl chloride at reflux to yield the key intermediate, 2,4,6-trichloropyrimidine-5-carbonitrile.[2]

Step 2: Introduction of the First Morpholine Moiety (Intermediate 2)

-

Dissolve Intermediate 1 in an appropriate solvent, such as acetone, and cool to -20°C.

-

Add one equivalent of morpholine and a base, such as triethylamine (TEA), dropwise.

-

Allow the reaction to proceed to completion, resulting in the monosubstituted product.[2]

Step 3: Introduction of the Second Morpholine Moiety (Intermediate 3)

-

To a solution of Intermediate 2 in ethanol, add a second equivalent of morpholine, along with a base like diisopropylethylamine (DIPEA) and a catalytic amount of sodium iodide.

-

Heat the reaction mixture to 60°C to facilitate the second nucleophilic aromatic substitution.[2]

Step 4: Suzuki Coupling to Introduce the Pyridinyl Moiety (Final Compound)

-

Combine Intermediate 3 with a suitable pyridinylboronic acid ester in a solvent system such as DME and an aqueous solution of sodium carbonate.

-

Add a palladium catalyst, for instance, Pd(dppf)₂Cl₂, and heat the mixture to 90°C under an inert atmosphere.

-

Upon completion, the final pyridinylmorpholine compound is purified using column chromatography.[2]

Caption: Synthetic workflow for a pyridinylmorpholine analog.

Biological Evaluation: From Enzyme Inhibition to Cellular Activity

A tiered approach is employed to comprehensively assess the biological activity of newly synthesized pyridinylmorpholine compounds. This begins with in vitro enzymatic assays to determine direct target engagement, followed by cell-based assays to evaluate their effects on cancer cell proliferation and signaling pathways.

In Vitro PI3K Enzyme Inhibition Assay

The potency of the compounds against different PI3K isoforms is a critical determinant of their therapeutic potential and potential side effects. A homogenous time-resolved fluorescence (HTRF) assay is a robust method for determining the IC₅₀ values.

-

Prepare a reaction buffer containing the PI3K enzyme (e.g., PI3Kα, β, δ, or γ), the lipid substrate PIP2, and ATP.

-

Add serial dilutions of the pyridinylmorpholine compound to the reaction mixture.

-

Initiate the kinase reaction and incubate at room temperature.

-

Stop the reaction and add a detection mixture containing a biotinylated-PIP3 tracer and a europium-labeled anti-GST antibody that binds to a GST-tagged GRP-1 protein (a PIP3-binding protein).

-

Measure the HTRF signal, where a decrease in signal indicates inhibition of PI3K activity.

-

Calculate the IC₅₀ values from the dose-response curves.

Caption: Workflow for the in vitro PI3K enzyme inhibition assay.

Cellular Proliferation and Cytotoxicity Assays

The antiproliferative activity of the compounds is assessed against a panel of human cancer cell lines. The MTT assay is a widely used colorimetric method for this purpose.

-

Seed cancer cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of the pyridinylmorpholine compound for 72 hours.

-

Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals by viable cells.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at 570 nm using a microplate reader.

-

Determine the IC₅₀ values, representing the concentration of the compound that inhibits cell growth by 50%.

Quantitative Data Summary

The following table summarizes the in vitro biological activity of a series of dimorpholinopyrimidine-5-carbonitrile derivatives, which are close analogs of pyridinylmorpholines, against PI3Kα and a panel of cancer cell lines.[2]

| Compound | PI3Kα IC₅₀ (nM) | A2780 (Ovarian) IC₅₀ (µM) | U87MG (Glioblastoma) IC₅₀ (µM) | MCF7 (Breast) IC₅₀ (µM) | DU145 (Prostate) IC₅₀ (µM) |

| 17e | 88.5 ± 6.1 | >10 | 2.6 ± 0.3 | 2.5 ± 0.2 | 2.0 ± 0.2 |

| 17m | 104.1 ± 12.5 | >10 | >10 | >10 | >10 |

| 17o | 34.7 ± 2.1 | 5.3 ± 0.5 | 1.3 ± 0.1 | 1.8 ± 0.2 | 1.2 ± 0.1 |

| 17p | 32.4 ± 4.1 | 4.8 ± 0.4 | 1.1 ± 0.1 | 1.5 ± 0.1 | 1.0 ± 0.1 |

| BKM-120 | 44.6 ± 3.6 | 4.5 ± 0.4 | 1.0 ± 0.1 | 1.3 ± 0.1 | 0.9 ± 0.1 |

Data are presented as mean ± standard deviation from three independent experiments.[2]

Mechanism of Action: Elucidating the Molecular Interactions

Pyridinylmorpholine compounds exert their anticancer effects by inhibiting the PI3K/AKT/mTOR signaling pathway. This inhibition blocks downstream signaling events that are crucial for cancer cell growth, proliferation, and survival.

The PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a key intracellular signaling cascade that is activated by growth factors and other extracellular signals.[3] Upon activation, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[3] PIP3 acts as a second messenger, recruiting and activating downstream effectors such as AKT and PDK1. Activated AKT then phosphorylates a multitude of substrates, including mTOR, leading to the promotion of cell growth, proliferation, and survival, while inhibiting apoptosis.[3]

Caption: Simplified PI3K/AKT/mTOR signaling pathway and the inhibitory action of pyridinylmorpholine compounds.

Molecular Docking and Binding Mode Analysis

Molecular docking studies provide valuable insights into the binding interactions between the pyridinylmorpholine inhibitor and the ATP-binding pocket of the PI3K enzyme. These studies reveal that the morpholine moiety often forms a crucial hydrogen bond with the hinge region of the kinase, a key interaction for potent inhibition.[4][5] The pyridine ring and its substituents can then be oriented to occupy adjacent hydrophobic pockets, further enhancing binding affinity and selectivity.[4][5]

In Vivo Efficacy in Preclinical Models

The antitumor activity of promising pyridinylmorpholine compounds is evaluated in vivo using xenograft models, where human cancer cells are implanted into immunocompromised mice.

Experimental Protocol: Subcutaneous Xenograft Model

-

Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1 x 10⁶ cells) mixed with Matrigel into the flank of immunodeficient mice.

-

Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³), measuring the tumor volume regularly with calipers.

-

Treatment: Randomize the mice into treatment and control groups. Administer the pyridinylmorpholine compound (formulated in a suitable vehicle) and the vehicle control to the respective groups, typically via oral gavage, at a predetermined dose and schedule.

-

Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting for pathway biomarkers).

Future Perspectives and Conclusion

Novel pyridinylmorpholine compounds represent a promising class of targeted anticancer agents, particularly as inhibitors of the PI3K/AKT/mTOR pathway. Their favorable physicochemical properties, coupled with their potent and selective inhibitory activity, make them attractive candidates for further preclinical and clinical development. The synthetic strategies and evaluation protocols outlined in this guide provide a robust framework for the discovery and characterization of the next generation of pyridinylmorpholine-based kinase inhibitors. Continued research focusing on optimizing isoform selectivity and exploring combination therapies will be crucial in realizing the full therapeutic potential of this important class of compounds.

References

-

Huang, D., Yang, J., Zhang, Q., Zhou, X., Wang, Y., Shang, Z., & Li, J. (2024). Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. Frontiers in Pharmacology, 15, 1467028. [Link][1][2]

- Tzara, A., et al. (2020). Morpholine as a privileged scaffold in medicinal chemistry: A review. Medicinal Chemistry Research, 29(12), 2137-2161.

-

Welker, M. E., & Kulik, G. (2018). Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. Molecules, 23(10), 2469. [Link][3]

-

Pal, I., et al. (2010). Synthesis and SAR of Novel 4-morpholinopyrrolopyrimidine Derivatives as Potent Phosphatidylinositol 3-kinase Inhibitors. Journal of Medicinal Chemistry, 53(8), 3286-3302. [Link][6][7]

- Engelman, J. A. (2009). Targeting PI3K signalling in cancer: opportunities, challenges and limitations.

-

Gao, Y., et al. (2022). Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. International Journal of Molecular Sciences, 23(18), 10854. [Link][4][5][8]

- Knight, Z. A., & Shokat, K. M. (2005). Features of selective kinase inhibitors. Chemistry & Biology, 12(6), 621-637.

- Workman, P., & Collins, I. (2010). Probing the probes: fitness factors for small molecule tools. Chemistry & Biology, 17(6), 561-577.

- Folkes, A. J., et al. (2008). The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer. Journal of Medicinal Chemistry, 51(18), 5522-5532.

- Raynaud, F. I., et al. (2007). Pharmacologic characterization of a potent inhibitor of class I phosphatidylinositide 3-kinases. Cancer Research, 67(12), 5840-5850.

-

Kumar, R., et al. (2024). Design, Synthesis and Molecular Docking Studies of Pyrazoline Derivatives as PI3K Inhibitors. Combinatorial Chemistry & High Throughput Screening, 27(2), 256-272. [Link][9]

-

Singh, A., et al. (2022). Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. Journal of Biomolecular Structure and Dynamics, 41(15), 7047-7063. [Link][10]

Sources

- 1. Frontiers | Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors [frontiersin.org]

- 2. Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway | MDPI [mdpi.com]

- 6. Synthesis and SAR of novel 4-morpholinopyrrolopyrimidine derivatives as potent phosphatidylinositol 3-kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, Synthesis and Molecular Docking Studies of Pyrazoline Derivatives as PI3K Inhibitors - Kumar - Combinatorial Chemistry & High Throughput Screening [rjsocmed.com]

- 10. Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Elucidating the Mechanism of Action of 2-(pyridin-2-yl)morpholine

Introduction: The Therapeutic Potential of the Pyridinyl-Morpholine Scaffold

The convergence of a pyridine ring and a morpholine moiety within a single small molecule, such as 2-(pyridin-2-yl)morpholine, presents a compelling scaffold for drug discovery. The morpholine ring, a saturated heterocycle, is a privileged structure in medicinal chemistry, often incorporated to enhance aqueous solubility, metabolic stability, and to serve as a versatile synthetic handle.[1][2] Its unique physicochemical properties can improve the pharmacokinetic profile of drug candidates.[1][3] The pyridine ring, an aromatic heterocycle, is a common feature in numerous bioactive compounds and can engage in a variety of non-covalent interactions with biological targets, including hydrogen bonding and π-stacking. The combination of these two fragments in 2-(pyridin-2-yl)morpholine suggests a high potential for interaction with a range of biological targets, particularly within the central nervous system (CNS), where many morpholine-containing drugs have shown efficacy.[4][5]

This guide provides a comprehensive framework for the systematic investigation of the mechanism of action of 2-(pyridin-2-yl)morpholine. It is designed for researchers, scientists, and drug development professionals, offering a scientifically rigorous, step-by-step approach to target identification, validation, and pathway analysis. The methodologies described herein are grounded in established principles of pharmacology and drug discovery, ensuring a self-validating and robust investigative process.

Part 1: Initial Target Prioritization and Hypothesis Generation

Given the structural alerts from the pyridinyl and morpholine moieties, initial hypotheses for the biological targets of 2-(pyridin-2-yl)morpholine can be formulated. Structure-activity relationship (SAR) studies of analogous compounds suggest potential interactions with several target classes.[6][7]

Hypothesized Target Classes:

-

G-Protein Coupled Receptors (GPCRs): The basic nitrogen of the morpholine and the pyridine ring can interact with aminergic GPCRs, such as dopamine, serotonin, or adrenergic receptors.

-

Ion Channels: The overall structure may allow for interaction with ligand-gated or voltage-gated ion channels.

-

Enzymes: Kinases and monoamine oxidases are known targets for compounds with similar scaffolds.[8]

Initial Screening Strategy:

A broad-based initial screening approach is recommended to narrow down the potential targets. This typically involves a panel of in vitro binding and functional assays.

| Assay Type | Target Panel | Purpose | Expected Outcome |

| Radioligand Binding Assays | Comprehensive GPCR panel (e.g., adrenergic, dopaminergic, serotonergic, muscarinic receptors) | To identify high-affinity binding interactions. | Quantitative Ki values indicating binding affinity to specific receptors. |

| Enzyme Inhibition Assays | Kinase panel (e.g., PI3K, mTOR), Monoamine Oxidase (MAO-A, MAO-B) | To assess inhibitory activity against key enzymes. | IC50 values indicating the concentration required for 50% inhibition. |

| Ion Channel Functional Assays | Patch-clamp electrophysiology on a panel of key CNS ion channels (e.g., nAChR, GABAA) | To determine functional modulation (agonist, antagonist, or modulator activity). | Changes in ion flow (current) in the presence of the compound, providing EC50 or IC50 values. |

Part 2: Deep Dive into a Hypothetical Primary Target: The Dopamine D2 Receptor

For the purpose of this guide, let us hypothesize that the initial screening reveals a high affinity and functional antagonism for the Dopamine D2 Receptor (D2R), a key target in the treatment of psychosis and other neuropsychiatric disorders.

Validating D2R as the Primary Target

Confirmation of D2R as the primary target requires a series of orthogonal assays to build a comprehensive evidence base.

Experimental Workflow for D2R Target Validation:

Figure 1: Experimental workflow for the validation of the Dopamine D2 Receptor as the primary target.

Detailed Experimental Protocols

Protocol 1: [3H]Spiperone Competition Binding Assay

-

Cell Culture and Membrane Preparation:

-

Culture HEK293 cells stably expressing the human Dopamine D2 Receptor.

-

Harvest cells and homogenize in ice-cold buffer (50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

Centrifuge the homogenate at 48,000 x g for 20 minutes at 4°C.

-

Resuspend the resulting membrane pellet in fresh buffer and determine protein concentration (e.g., via Bradford assay).

-

-

Binding Assay:

-

In a 96-well plate, add 50 µL of cell membranes (10-20 µg protein).

-

Add 50 µL of [3H]Spiperone (a D2R antagonist radioligand) at a final concentration equal to its Kd.

-

Add 50 µL of varying concentrations of 2-(pyridin-2-yl)morpholine (e.g., 10-11 to 10-5 M).

-

For non-specific binding, add a high concentration of a known D2R antagonist (e.g., 10 µM haloperidol).

-

Incubate at room temperature for 90 minutes.

-

-

Detection and Analysis:

-

Harvest the membranes onto glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding and plot the percentage of specific binding against the log concentration of the test compound.

-

Determine the IC50 value and calculate the Ki using the Cheng-Prusoff equation.

-

Protocol 2: cAMP Accumulation Assay

-

Cell Culture:

-

Culture CHO-K1 cells stably co-expressing the human Dopamine D2 Receptor and a cyclic nucleotide-gated ion channel.

-

-

Assay Procedure:

-

Plate the cells in a 384-well plate and incubate overnight.

-

Add varying concentrations of 2-(pyridin-2-yl)morpholine and incubate for 15 minutes.

-

Add a known D2R agonist (e.g., quinpirole) at a concentration that elicits an EC80 response, in the presence of a phosphodiesterase inhibitor (e.g., IBMX).

-

Incubate for 30 minutes.

-

Add a fluorescent cAMP detection reagent.

-

Measure the fluorescence signal, which is proportional to the intracellular cAMP concentration.

-

-

Data Analysis:

-

Plot the fluorescence signal against the log concentration of 2-(pyridin-2-yl)morpholine.

-

Determine the IC50 value for the inhibition of the agonist-induced decrease in cAMP.

-

Elucidating the Downstream Signaling Pathway

Antagonism of the D2R by 2-(pyridin-2-yl)morpholine would primarily involve the blockade of the Gαi/o signaling cascade.

Figure 2: Proposed signaling pathway for D2R antagonism by 2-(pyridin-2-yl)morpholine.

Part 3: Exploring Off-Target Effects and Selectivity

A crucial aspect of drug development is understanding a compound's selectivity profile to anticipate potential side effects.

Selectivity Profiling Strategy:

-

Counter-Screening: The compound should be screened against other dopamine receptor subtypes (D1, D3, D4, D5) and a panel of other neurotransmitter receptors and transporters to determine its selectivity.

-

hERG Channel Assay: An in vitro patch-clamp assay to assess potential for cardiac liability is mandatory.

-

CYP450 Inhibition Assays: A panel of key cytochrome P450 enzymes should be tested to evaluate the potential for drug-drug interactions.

Data Presentation: Selectivity Profile

| Target | Ki (nM) | Selectivity (fold vs. D2R) |

| Dopamine D2R | 10 | - |

| Dopamine D3R | 250 | 25 |

| Serotonin 5-HT2AR | >1000 | >100 |

| Adrenergic α1AR | 800 | 80 |

| hERG Channel | >10,000 | >1000 |

Conclusion

This technical guide outlines a comprehensive and scientifically rigorous approach to elucidating the mechanism of action of 2-(pyridin-2-yl)morpholine. By employing a systematic workflow of target identification, validation, and selectivity profiling, researchers can build a robust understanding of the compound's pharmacological profile. The detailed protocols and conceptual frameworks provided herein serve as a roadmap for the successful characterization of novel chemical entities, ultimately paving the way for the development of new and improved therapeutics.

References

- An updated review on morpholine derivatives with their pharmacological actions. (2022). [Source not further specified]

- Design and synthesis of morpholine analogues - Enamine. [Source not further specified]

-

Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC. (2020). ACS Publications. [Link]

-

Synthesis and SAR of morpholine and its derivatives: A review update - E3S Web of Conferences. (2024). E3S Web of Conferences. [Link]

-

Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed. (2020). Bioorganic Chemistry. [Link]

- A review on pharmacological profile of Morpholine derivatives - ResearchGate. (2025). [Source not further specified]

-

Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3. (2001). Bioorganic & Medicinal Chemistry Letters. [Link]

-

Synthesis and structure-activity relationship of 2,6-disubstituted pyridine derivatives as inhibitors of β-amyloid-42 aggregation - PubMed. (2016). Bioorganic & Medicinal Chemistry Letters. [Link]

-

Discovery of 3,6-dihydro-2H-pyran as a morpholine replacement in 6-aryl-1H-pyrazolo[3,4-d]pyrimidines and 2-arylthieno[3,2-d]pyrimidines: ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR) - PubMed. (2010). Bioorganic & Medicinal Chemistry Letters. [Link]

-

Occurrence of Morpholine in Central Nervous System Drug Discovery - ACS Publications. (2020). ACS Chemical Neuroscience. [Link]

-

2-(pyridin-2-yl)morpholine (C9H12N2O) - PubChem. PubChem. [Link]

-

2-(Pyridin-2-yl)morpholine hydrochloride - Protheragen. Protheragen. [Link]

-

(PDF) Morpholines. Synthesis and Biological Activity - ResearchGate. (2025). Russian Journal of Organic Chemistry. [Link]

-

Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents - ACS Publications. (2022). ACS Omega. [Link]

-

Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists - PubMed. (2016). Journal of Medicinal Chemistry. [Link]

-

Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis - PubMed. (2025). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

-

Diversity Synthesis of Complex Pyridines Yields a Probe of a Neurotrophic Signaling Pathway - PMC - NIH. (2007). Journal of the American Chemical Society. [Link]

-

Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists - PMC - PubMed Central. (2022). Molecules. [Link]

-

Copper(II) Complexes with Isomeric Morpholine-Substituted 2-Formylpyridine Thiosemicarbazone Hybrids as Potential Anticancer Drugs Inhibiting Both Ribonucleotide Reductase and Tubulin Polymerization - PubMed Central. (2021). Inorganics. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and structure-activity relationship of 2,6-disubstituted pyridine derivatives as inhibitors of β-amyloid-42 aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(Pyridin-2-yl)morpholine Analogues in Medicinal Chemistry

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-(pyridin-2-yl)morpholine scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry. Its unique structural and physicochemical properties, including a basic nitrogen atom and a flexible conformation, make it an ideal building block for designing centrally active agents. This guide provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), and pharmacological applications of analogues based on this core, with a primary focus on their role as monoamine reuptake inhibitors for the treatment of central nervous system (CNS) disorders. We delve into the causal reasoning behind synthetic strategies and assay design, present key data for prominent analogues, and provide detailed experimental protocols to support further research and development in this promising area.

Introduction: A Privileged Scaffold for CNS Drug Discovery

The morpholine ring is a versatile and valuable component in drug design, known for enhancing crucial pharmacokinetic properties such as solubility, metabolic stability, and bioavailability.[1][2] When fused with a pyridine ring at the 2-position, the resulting 2-(pyridin-2-yl)morpholine structure combines the advantageous features of both heterocycles, creating a scaffold with significant potential for interacting with biological targets within the CNS.[3]

The strategic placement of the nitrogen atom in the pyridine ring and the inherent pKa of the morpholine nitrogen allow for specific hydrogen bonding and ionic interactions with protein active sites.[1][3] This has been most successfully exploited in the development of monoamine transporter inhibitors, which are critical for treating mood disorders like depression and attention-deficit/hyperactivity disorder (ADHD).[4][5] The prototypical drug featuring this core is Reboxetine , a selective norepinephrine reuptake inhibitor (NRI) used as an antidepressant.[6][7][8] This guide will use Reboxetine and its analogues as a central case study to explore the rich medicinal chemistry of this scaffold.

Synthetic Strategies and Rationale

The construction of the 2-(pyridin-2-yl)morpholine core is a critical step that dictates the feasibility of generating diverse analogues for SAR studies. A common and effective strategy involves the cyclization of a vicinal amino alcohol.

General Synthetic Workflow

A representative synthetic approach begins with a substituted 2-halopyridine and a suitable amino alcohol derivative. The choice of protecting groups and cyclization conditions is paramount to achieving good yields and purity.

Caption: General workflow for the synthesis of the 2-(pyridin-2-yl)morpholine core.

Detailed Experimental Protocol: Synthesis of a Reboxetine Precursor

This protocol describes a key step in synthesizing the core structure, illustrating the practical application of the workflow.

Objective: To synthesize (R)-2-((R)-2-hydroxy-1-phenylethylamino)-2-phenylethanol, a key intermediate.

Methodology:

-

Reaction Setup: To a solution of (R)-styrene oxide (1.0 eq) in isopropanol, add (R)-2-amino-2-phenylethanol (1.1 eq).

-

Reflux: Heat the mixture to reflux (approx. 82°C) and maintain for 16 hours. The causality here is that thermal energy is required to overcome the activation energy for the nucleophilic ring-opening of the epoxide by the amine. Isopropanol is chosen as a polar protic solvent to facilitate the reaction without competing as a nucleophile.

-

Monitoring: Track the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed. This is a critical self-validation step to ensure the reaction has gone to completion before proceeding.

-

Work-up: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.

-

Purification: The resulting crude solid is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure diol intermediate. Purity is confirmed by NMR and mass spectrometry.

Medicinal Chemistry & Structure-Activity Relationships (SAR)

The primary therapeutic application of this scaffold has been in modulating monoamine transporters: the norepinephrine transporter (NET), the serotonin transporter (SERT), and the dopamine transporter (DAT).[4][5]

Case Study: Selective Norepinephrine Reuptake Inhibitors (NRIs)

Reboxetine is the archetypal NRI based on the 2-(pyridin-2-yl)morpholine scaffold.[6][7] It is a potent and selective inhibitor of norepinephrine reuptake, with weak affinity for other monoamine transporters and neurotransmitter receptors.[4][8] This selectivity is key to its therapeutic profile and distinguishes it from tricyclic antidepressants (TCAs), which often have undesirable off-target effects.[6][7]

The SAR of Reboxetine analogues reveals several critical structural features:

-

Stereochemistry: The (2R, αR) stereoisomer of Reboxetine is the most active enantiomer. The specific 3D orientation of the phenyl and ethoxyphenoxy groups is crucial for high-affinity binding to the NET.

-

Substitutions on the Phenyl Ring: Modifications to the phenyl group attached to the morpholine ring can significantly impact potency and selectivity.

-

Substitutions on the Pyridine Ring: While less explored than other positions, substitutions on the pyridine ring can modulate electronic properties and introduce new interaction points with the transporter.[9][10]

Caption: Key structure-activity relationship points for NET inhibitors.

Data Summary: Reboxetine and Analogues

The following table summarizes the in vitro binding affinities of Reboxetine and related compounds for the human monoamine transporters. This quantitative data highlights the scaffold's potential for achieving high selectivity.

| Compound | Transporter | Ki (nM) | Selectivity (SERT/NET) | Selectivity (DAT/NET) |

| (R,R)-Reboxetine | NET | 1.1 | 145 | >900 |

| SERT | 160 | |||

| DAT | >1000 | |||

| Desipramine (TCA) | NET | 0.8 | 25 | >1250 |

| SERT | 20 | |||

| DAT | >1000 | |||

| Fluoxetine (SSRI) | NET | 240 | 0.004 | 0.008 |

| SERT | 1 | |||

| DAT | 2 |

Data compiled from various pharmacological studies.[4][7][8]

Causality Insight: The high selectivity of Reboxetine for NET over SERT and DAT is attributed to the specific conformation enforced by the morpholine ring and the precise interactions of the ethoxyphenoxy group within the NET binding pocket.[4] Unlike TCAs, it lacks significant affinity for muscarinic and histaminergic receptors, leading to an improved side-effect profile.[7][8]

Pharmacology & Mechanism of Action

The therapeutic effects of 2-(pyridin-2-yl)morpholine analogues like Reboxetine stem from their ability to block the reuptake of norepinephrine from the synaptic cleft. This leads to an increased concentration of norepinephrine available to stimulate postsynaptic receptors.

Signaling Pathway

Caption: Mechanism of action for NRI-based 2-(pyridin-2-yl)morpholine analogues.

This targeted action on the noradrenergic system is responsible for the clinical efficacy observed in treating major depressive disorder.[6][11] Off-label uses for compounds like Reboxetine have also included panic disorder and ADHD.[4]

Key Experimental Protocols: In Vitro Transporter Assay

To evaluate the potency and selectivity of new analogues, a robust and reliable in vitro assay is essential. A neurotransmitter uptake assay is a gold-standard functional assay for this purpose.

Objective: To determine the IC50 value of a test compound for inhibition of norepinephrine uptake in cells expressing the human NET.

Self-Validating System Design: This protocol incorporates positive and negative controls to ensure data integrity. Desipramine serves as a potent, known positive control, while a vehicle-only condition serves as the negative control (baseline uptake).

Methodology:

-

Cell Culture: Use a stable cell line (e.g., HEK293) recombinantly expressing the human norepinephrine transporter (hNET). Culture cells to ~90% confluency in 96-well plates.

-

Compound Preparation: Prepare a serial dilution of the test compound and control compounds (e.g., Reboxetine, Desipramine) in assay buffer. The concentration range should span at least 5 orders of magnitude around the expected IC50.

-

Pre-incubation: Wash the cells with assay buffer and then pre-incubate them with the test compounds or vehicle for 15 minutes at 37°C. This allows the inhibitor to bind to the transporter before the substrate is added.

-

Uptake Initiation: Initiate the uptake reaction by adding a mixture of 3H-norepinephrine (radiolabeled substrate) and unlabeled norepinephrine to each well.

-

Incubation: Incubate for a short, defined period (e.g., 10 minutes) at 37°C. This time is optimized to be within the linear range of uptake.

-

Uptake Termination: Rapidly terminate the reaction by washing the cells with ice-cold assay buffer to remove extracellular radiolabel.

-

Quantification: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Plot the data on a semi-log scale and fit to a four-parameter logistic equation to determine the IC50 value.

Future Directions and Outlook

The 2-(pyridin-2-yl)morpholine scaffold remains a highly attractive starting point for the design of novel CNS agents. While its application as an NRI is well-established, there is considerable potential for diversification.

-

Dual- or Triple-Reuptake Inhibitors: Fine-tuning the SAR could lead to balanced inhibitors of NET, SERT, and DAT, which may offer broader efficacy in treating depression and other psychiatric disorders.[5][12]

-

Oncology and Beyond: The morpholine and pyridine motifs are prevalent in drugs targeting a wide range of diseases, including cancer.[1][13][14] Exploring analogues of this scaffold for activity against kinases or other targets in oncology is a promising avenue.

-

Improved Pharmacokinetics: Further chemical modifications can be aimed at optimizing ADME (Absorption, Distribution, Metabolism, and Excretion) properties, such as reducing CYP enzyme interactions or improving brain penetration.[4]

References

-

Puzserova, A., & Pancza, D. (2013). Pharmacological profile of reboxetine, a representative of new class of antidepressant drugs, selective noradrenaline reuptake inhibitor (NARI), given acutely. PubMed. [Link]

-

Hajos, M., Fleishaker, J. C., Filipiak-Reisner, J. K., Brown, M. T., & Wong, E. H. (2004). The selective norepinephrine reuptake inhibitor antidepressant reboxetine: pharmacological and clinical profile. CNS Drug Reviews, 10(1), 23-44. [Link]

-

Wong, E. H., Sonders, M. S., Amara, S. G., Tinholt, P. M., & de Boer, P. (2000). Reboxetine: a pharmacologically potent, selective, and specific norepinephrine reuptake inhibitor. Biological Psychiatry, 47(9), 818-829. [Link]

-

Stanford, S. C. (1996). Reboxetine: a pharmacologically potent, selective, and specific norepinephrine reuptake inhibitor. ResearchGate. [Link]

-

Wikipedia contributors. (n.d.). Reboxetine. Wikipedia. [Link]

-

Wang, S., Sakamuri, S., Enyedy, I. J., Kozikowski, A. P., & Neumeyer, J. L. (2002). Pharmacophore-based discovery of substituted pyridines as novel dopamine transporter inhibitors. Elsevier. [Link]

-

Lin, N. H., Li, Y., He, Y., Holladay, M. W., Kuntzweiler, T., Anderson, D. J., Campbell, J. E., & Arneric, S. P. (2001). Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3-(2-(pyrrolidinyl)methoxy)pyridine. Bioorganic & Medicinal Chemistry Letters, 11(5), 631-633. [Link]

-

Kumar, R., Deep, A., & Narasimhan, B. (2022). An updated review on morpholine derivatives with their pharmacological actions. Journal of Pharmaceutical Sciences and Research, 14(5), 246-265. [Link]

-

Wang, S., Sakamuri, S., Enyedy, I. J., Kozikowski, A. P., & Neumeyer, J. L. (2002). Pharmacophore-based discovery of substituted pyridines as novel dopamine transporter inhibitors. PubMed. [Link]

-

Oakwood Chemical. (n.d.). 2-(Pyridin-2-yl)morpholine. Oakwood Chemical. [Link]

-

Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]

-

González-Vera, J. A., García-Gutiérrez, D. G., & Paz-González, A. D. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. [Link]

-

Goel, K. K., Singhal, P., Sathish, E., Babu, M. A., Pandey, S. K., Tyagi, Y., Kumar, R., Singh, T. G., & Puri, S. (2024). A Minireview on the Morpholine-Ring-Containing U.S. FDA Approved Drugs: A Medicinal-Chemistry-Based Analysis from 2013 to 2023. ChemistrySelect, 9(1). [Link]

-

Kumar, R., & Singh, R. K. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. [Link]

-